Product packaging for 3-Methyl-4-nitroisoxazole(Cat. No.:CAS No. 1122-05-0)

3-Methyl-4-nitroisoxazole

Cat. No.: B073355
CAS No.: 1122-05-0
M. Wt: 128.09 g/mol
InChI Key: DGKVNRDVQUPXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-nitroisoxazole is a versatile and valuable nitrogen-oxygen containing heterocyclic compound primarily employed as a key synthetic intermediate in medicinal chemistry and organic synthesis. Its core research value lies in the strategic positioning of the nitro group on the isoxazole ring, which serves as a reactive handle for further functionalization, particularly through nucleophilic aromatic substitution reactions. This allows researchers to efficiently synthesize a diverse array of more complex isoxazole derivatives, a privileged scaffold in drug discovery. The compound is of significant interest in the development of novel pharmacologically active agents, as the isoxazole motif is commonly found in molecules with a wide spectrum of biological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties. Furthermore, its electron-deficient nature makes it a subject of study in materials science for the design of energetic materials and ligands in coordination chemistry. This high-purity compound is intended for use as a fundamental building block in method development, library synthesis, and the exploration of structure-activity relationships (SAR) in various research programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N2O3 B073355 3-Methyl-4-nitroisoxazole CAS No. 1122-05-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-nitro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c1-3-4(6(7)8)2-9-5-3/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKVNRDVQUPXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70549976
Record name 3-Methyl-4-nitro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1122-05-0
Record name 3-Methyl-4-nitro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Methyl 4 Nitroisoxazole and Its Functionalized Derivatives

Direct Nitration Approaches to the Isoxazole (B147169) Ring System

Direct nitration is a common method for introducing a nitro group onto the isoxazole core. This typically involves the reaction of a pre-existing isoxazole derivative with a nitrating agent.

Electrophilic Nitration of 3-Methylisoxazole (B1582632)

Electrophilic nitration of 3-methylisoxazole is a direct pathway to introduce a nitro group onto the heterocyclic ring. The reaction conditions significantly influence the outcome and regioselectivity.

The combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is a classical and potent nitrating mixture. researchgate.netmasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comaiinmr.com This powerful electrophile then attacks the electron-rich isoxazole ring. Specifically, 3-methyl-4-nitroisoxazole can be synthesized by the direct nitration of 3-methylisoxazole using this mixed acid system. researchgate.net This method is also employed for the nitration of other aromatic systems, where the nitronium ion is the key reactive species. aiinmr.com

An alternative and often milder nitrating system involves the use of anhydrous nitric acid in combination with trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O). researchgate.net This mixture generates trifluoroacetyl nitrate, a potent nitrating agent. researchgate.net This system is particularly useful for nitrating deactivated aromatic compounds and can offer different selectivity compared to mixed acid systems. rsc.orggoogle.com For instance, while this compound is synthesized using nitric and sulfuric acids, other nitroisoxazoles like 4-nitroisoxazole (B72013), 5-methyl-4-nitroisoxazole, and 3,5-dimethyl-4-nitroisoxazole (B73060) are prepared using the anhydrous nitric acid/trifluoroacetic anhydride system. researchgate.net The choice of solvent in such nitrations can also be crucial in directing the regioselectivity of the reaction. nih.gov

Regioselectivity Considerations in Isoxazole Nitration

The position of the incoming nitro group on the isoxazole ring is governed by the electronic effects of the existing substituents. The isoxazole ring itself has positions with varying electron densities, influencing the site of electrophilic attack. In the case of 3-methylisoxazole, the methyl group is an electron-donating group, which activates the ring towards electrophilic substitution. The nitration of substituted isoxazoles generally favors the introduction of the nitro group at the 4-position, especially when electron-withdrawing groups are present at other positions, as they can stabilize the transition state. The regioselectivity of nitration can be highly dependent on the reaction conditions, including the specific nitrating agent and the solvent used. nih.gov For example, the nitration of some heterocyclic systems can yield different isomers depending on whether the reaction is carried out in acetic anhydride or trifluoroacetic acid. nih.gov

Heterocyclization Strategies for Nitroisoxazole Formation

An alternative to direct nitration is the construction of the isoxazole ring from acyclic precursors that already contain a nitro group. This approach offers a high degree of control over the final substitution pattern.

Condensation Reactions of Nitro-Substituted Precursors

This strategy involves the cyclization of linear molecules containing a nitro group to form the isoxazole ring. A variety of nitro-substituted precursors can be utilized in these condensation reactions. For instance, α-nitro ketones can be condensed with hydroximic acids in an acidic medium to yield 4-nitroisoxazoles through a dehydration-cyclization process. Another approach involves the reaction of primary nitro compounds with aldehydes, which can lead to the formation of isoxazole derivatives. rsc.orgresearchgate.net The reaction of β-formyl-β-nitroenamines, which possess both electrophilic and nucleophilic centers, can also be utilized to construct nitrated heterocyclic systems. acs.org Furthermore, the condensation of 3,5-dimethyl-4-nitroisoxazole with aromatic aldehydes provides a route to functionalized derivatives like 3-methyl-4-nitro-5-styrylisoxazoles. ias.ac.inresearchgate.netrjpbcs.com

Table 1: Summary of Synthetic Methodologies for Nitroisoxazoles

Methodology Precursors Reagents Product Type Reference(s)
Direct Nitration 3-MethylisoxazoleNitric Acid/Sulfuric AcidThis compound researchgate.net
Direct Nitration Isoxazole derivativesAnhydrous Nitric Acid/Trifluoroacetic Anhydride4-Nitroisoxazoles researchgate.net
Heterocyclization α-Nitro ketones, Hydroximic acidsAcidic media4-Nitroisoxazoles
Heterocyclization Primary nitro compounds, AldehydesBase catalysisIsoxazole derivatives rsc.orgresearchgate.net
Heterocyclization 3,5-Dimethyl-4-nitroisoxazole, Aromatic aldehydesNano-titania or other catalysts3-Methyl-4-nitro-5-styrylisoxazoles ias.ac.inresearchgate.netrjpbcs.com

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a cornerstone in the synthesis of five-membered heterocyclic rings, including the isoxazole core. wikipedia.orgmdpi.com This reaction involves the concertedly proceeding addition of a 1,3-dipole, such as a nitrile oxide, to a dipolarophile, typically an alkyne or an alkene, to form the heterocyclic structure. wikipedia.orgnih.gov The synthesis of isoxazoles specifically utilizes the reaction between a nitrile oxide and an alkyne. wikipedia.orgorganic-chemistry.org

A key advantage of this methodology is its potential for high regioselectivity, which is crucial for controlling the substituent pattern on the resulting isoxazole ring. organic-chemistry.orgtandfonline.comresearchgate.net The synthesis of 4-nitroisoxazoles has been achieved through the 1,3-dipolar cycloaddition of nitrile oxides with appropriately substituted acetylenes. researchgate.netthieme-connect.com The nitrile oxide itself can be generated in situ from various precursors, such as the dehydration of primary nitro compounds or the oxidation of aldoximes, offering flexibility in the reaction design. cdnsciencepub.comrsc.orgscispace.com

Furthermore, computational studies, such as those employing the Molecular Electron Density Theory (MEDT), have been used to explore the molecular mechanism and regioselectivity of [3+2] cycloaddition reactions involving nitrile N-oxides and nitro-substituted alkenes, leading to the formation of nitro-functionalized isoxazolines. nih.gov These studies provide a theoretical framework for understanding the factors that govern the reaction outcomes, such as the preference for the formation of 5-substituted 3-nitro-2-isoxazolidines, which is often dictated by steric effects rather than local electronic interactions. nih.gov

Heterocyclization of Acetylene (B1199291) Derivatives with Sodium Nitrite (B80452)

The heterocyclization of acetylene derivatives using sodium nitrite represents a significant pathway for the synthesis of nitro-substituted isoxazoles, particularly 3-nitroisoxazoles. thieme-connect.comsorbonne-universite.fr This method involves the reaction of various unsaturated compounds, including acetylenes and 1,3-dihalogenoalkenes, with sodium nitrite to construct the nitroisoxazole ring. thieme-connect.comsorbonne-universite.fr

Recent advancements in this area include the development of Lewis acid-promoted direct synthesis of isoxazole derivatives. For instance, the reaction of 2-methylquinoline (B7769805) with phenylacetylene (B144264) in the presence of aluminum chloride (AlCl₃) and sodium nitrite in dimethylacetamide (DMAc) at 90 °C has been shown to produce the corresponding isoxazole product in high yield. beilstein-journals.org The optimization of this reaction revealed the crucial role of the Lewis acid and the stoichiometry of sodium nitrite in achieving high product yields. beilstein-journals.org

In a related but distinct approach, the reaction of electrophilic alkenes with tetranitromethane in the presence of triethylamine (B128534) has been discovered to yield substituted 3-nitroisoxazoles. acs.org This reaction proceeds through an unusual heterocyclization pathway, expanding the range of substrates that can be used to form functionalized 3-nitroisoxazoles. acs.org

ReactantsReagentsProductYieldReference
2-Methylquinoline, PhenylacetyleneAlCl₃, Sodium Nitrite2-(3-Phenylisoxazol-5-yl)quinoline92% beilstein-journals.org

Regioselective Mukaiyama Reactions

The Mukaiyama reaction, in the context of isoxazole synthesis, often refers to the dehydration of primary nitro compounds, which generates nitrile oxides in situ for subsequent cycloaddition with a dipolarophile. organic-chemistry.orgrsc.org This method provides a regioselective route to substituted isoxazoles.

One specific application involves the reaction of nitrile oxides with nitro enamines to produce 4-nitroisoxazoles. clockss.org For example, the reaction of the nitro acetal, 1-morpholino-2-nitroethene, with phenyl isocyanate in benzene (B151609) containing a nitrile oxide precursor leads to the regiospecific formation of a 4-nitroisoxazole derivative in excellent yield. clockss.org This product can then be further transformed into other functionalized derivatives. clockss.org

Another variation of the Mukaiyama protocol for isoxazole synthesis employs phosphorus oxychloride (POCl₃) and an excess of triethylamine (Et₃N) in chloroform (B151607) (CHCl₃). researchgate.net While this specific reaction was reported to achieve a 50% conversion of starting materials, it highlights the adaptability of Mukaiyama-type conditions for the construction of the isoxazole ring system. researchgate.net The classic Mukaiyama aldol (B89426) reaction, a Lewis acid-catalyzed reaction between a silyl (B83357) enol ether and a carbonyl compound, also provides a foundational concept for the asymmetric synthesis of complex molecules containing hydroxylated carbon chains, which can be precursors to or parts of larger structures incorporating isoxazole moieties. semanticscholar.org

Derivatization and Functionalization of the this compound Core

The this compound scaffold is a valuable platform for further chemical modification. Its inherent reactivity allows for the introduction of a wide range of functional groups, leading to a diverse library of derivatives.

Formation of Formyl Derivatives via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgijpcbs.comjk-sci.com The reaction typically employs a Vilsmeier reagent, which is generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgjk-sci.com

This reaction has been successfully applied to the isoxazole ring system. A key synthetic route to This compound-5-carbaldehyde (B1607819) involves a two-step process starting from 3-methylisoxazole. The first step is a Vilsmeier-Haack formylation to introduce the aldehyde group at the 5-position. This is followed by a nitration step using nitric acid in sulfuric acid to install the nitro group at the 4-position, yielding the target compound. The Vilsmeier-Haack reaction serves as a critical tool for introducing a reactive formyl group, which can then be used as a handle for further synthetic transformations. ijpcbs.com The reaction conditions, such as temperature, are dependent on the reactivity of the substrate. jk-sci.com

SubstrateReagentProductReference
3-MethylisoxazoleVilsmeier Reagent (DMF/POCl₃)3-Methylisoxazole-5-carbaldehyde

Introduction of Alkyl and Alkenyl Substituents

Condensation reactions, particularly aldol-type condensations, are a primary method for introducing alkenyl substituents onto the this compound core. The reaction of 3,5-dimethyl-4-nitroisoxazole with various aromatic aldehydes is a well-established route to synthesize 5-styryl-3-methyl-4-nitroisoxazoles. rsc.orgnih.gov

This reaction is typically base-catalyzed, with organic secondary amines like pyrrolidine (B122466) being effective. nih.govrsc.org In recent years, green chemistry approaches have been developed, such as performing the condensation under solvent-free grinding conditions. nih.govrsc.orgresearchgate.net This mechanochemical method significantly reduces reaction times from hours to minutes and avoids the use of bulk solvents. nih.govrsc.org The reactivity in these condensations is influenced by the electronic properties of the aldehyde; aldehydes with electron-withdrawing groups tend to react faster than those with electron-donating groups. nih.gov

Another notable advancement is the use of nano-titania (TiO₂) as a stable, reusable, and efficient catalyst for this synthesis under solvent-free conditions, providing excellent yields of the desired 3-methyl-4-nitro-5-styrylisoxazoles. ias.ac.in An alternative procedure involves the initial formation of a β-hydroxy isoxazole intermediate by reacting 3,5-dimethyl-4-nitroisoxazole with an aldehyde, followed by dehydration to yield the final alkenyl product. rsc.org

AldehydeCatalystReaction ConditionsProductYieldReference
Various Aromatic AldehydesPyrrolidine (10 mol%)Solvent-free grinding (3-10 min)3-Methyl-4-nitro-5-styrylisoxazolesGood to Quantitative nih.gov
Various Aromatic AldehydesNano-TiO₂ (20 mol%)Solvent-free, 90°C (90 min)3-Methyl-4-nitro-5-styrylisoxazoles80-95% ias.ac.in
Alkylation Processes

Alkylation of 3,5-dimethyl-4-nitroisoxazole serves as a key method for introducing diverse functional groups. This compound can act as a vinylogous pronucleophile in allylic-allylic alkylation reactions with Morita–Baylis–Hillman (MBH) carbonates. nih.govacs.org This reaction, conducted under nucleophilic catalysis with dimeric cinchona alkaloids, demonstrates excellent enantiocontrol. nih.govacs.org The resulting products can be further transformed, for instance, by converting the isoxazole moiety into a carboxylic acid group, thereby providing access to dicarboxylic acid derivatives. nih.govacs.org

In a notable application, a catalyst-free Henry reaction between 3,5-dimethyl-4-nitroisoxazole and isatin (B1672199) yields 3-hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-ones. These intermediates are valuable for the selective synthesis of other complex molecules through retro-Henry type reactions followed by Friedel–Crafts alkylation in an aqueous medium. rsc.org

Detailed findings from optimization studies on the enantioselective allylic-allylic alkylation using 3,5-dimethyl-4-nitroisoxazole as a vinylogous pronucleophile are presented below:

EntryCatalystSolventYield (%)ee (%)
15a CH₂Cl₂5586
25b CH₂Cl₂6090
35c CH₂Cl₂6592
45d CH₂Cl₂7094
55e CH₂Cl₂7596
65f CH₂Cl₂8498
75f Toluene7895
85f THF7293
95f Et₂O6891
Data sourced from optimization studies on enantioselective allylic-allylic alkylation. nih.gov

Electrophilic Chlorination for Polychlorinated Derivatives

The electrophilic chlorination of 3,5-dimethyl-4-nitroisoxazole is a crucial step in producing polychlorinated derivatives, which are valuable intermediates. rcsi.com Studies have shown that this reaction is sensitive to the choice of base and chlorinating agent. While radical conditions with reagents like N-chlorosuccinimide (NCS) are ineffective, electrophilic chlorination with NCS requires a basic promoter. nih.govacs.orglenus.ie Triethylamine leads to degradation of the substrate, whereas the rigid, caged tertiary amine 1,4-diazabicyclo[2.2.2]octane (DABCO) significantly improves the yield of the trichlorinated product, 3-methyl-4-nitro-5-trichloromethylisoxazole. nih.govacs.orglenus.ie This trichlorinated derivative is a key precursor for synthesizing 5-aminoisoxazoles through a vinylogous nitro-haloform reaction. nih.govacs.org

The optimization of the electrophilic chlorination of 3,5-dimethyl-4-nitroisoxazole is summarized in the following table:

EntryChlorinating AgentBaseSolventYield (%)
1NCS-CCl₄No reaction
2DCDMH-CCl₄No reaction
3SO₂Cl₂-CCl₄No reaction
4NCS-DCMNo conversion
5NCSEt₃NDCMDegradation
8NCSDABCODCM86
9NCS (1.5 equiv)DABCODCM93
12NBSDABCODCM84 (brominated product)
Data based on the halogenation studies of 3,5-dimethyl-4-nitroisoxazole. nih.govacs.orglenus.ie

Green Chemistry and Sustainable Synthesis Approaches

In line with the principles of green chemistry, several sustainable methods for the synthesis of this compound derivatives have been developed.

A solvent-free procedure for synthesizing 3-methyl-4-nitro-5-styrylisoxazoles utilizes nano-titania (TiO₂) as a solid support and recyclable catalyst. ias.ac.in This method is clean, simple, and provides excellent yields, with the catalyst being easily separated and reused for up to four cycles without a significant loss in activity. ias.ac.in The process involves the activation of 3,5-dimethyl-4-nitroisoxazole by the TiO₂ nanoparticles, facilitating a condensation reaction with aldehydes. ias.ac.in Similarly, ZSM-5, a heterogeneous catalyst, has been effectively used in the solvent-free synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-one derivatives, demonstrating good to excellent yields and catalyst reusability. nanobioletters.com

Continuous flow photochemistry offers a sustainable and efficient route to isoxazole derivatives. A modular one-step process for the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones involves a multicomponent reaction of ethyl acetoacetate, hydroxylamine (B1172632), and aromatic aldehydes under visible light irradiation. mdpi.com This method significantly reduces reaction times compared to traditional heating or catalytic methods. mdpi.com The use of a continuous flow photoreactor allows for homogeneous irradiation and precise control over reaction parameters, leading to high yields and selectivity. mdpi.comtue.nl This technology is particularly advantageous for scaling up the synthesis of isoxazolones. mdpi.com

The following table illustrates the scope of the continuous flow photochemical synthesis for various derivatives:

EntryAldehydeProductYield (%)Residence Time (min)
1Benzaldehyde3a 9620
24-Methylbenzaldehyde3b 9420
34-Methoxybenzaldehyde3c 9220
44-Hydroxybenzaldehyde3d 8820
54-(Dimethylamino)benzaldehyde3e 9020
Data from the study on continuous flow photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones. mdpi.com

Mechanochemical methods, such as tandem grinding, provide a solvent-free and efficient approach to synthesizing complex isoxazole structures. A one-pot, base-catalyzed tandem grinding process has been developed for the production of 3,4,5-trisubstituted isoxazoles. nih.govrsc.orgconsensus.appresearchgate.net This process involves an initial aldol condensation of 3,5-dimethyl-4-nitroisoxazole with aromatic aldehydes, catalyzed by pyrrolidine, followed by a Michael addition with activated methylene (B1212753) compounds, catalyzed by triethylamine. nih.govrsc.orgconsensus.appresearchgate.net Both steps are performed sequentially in the same mortar, with short grinding times of 3–10 minutes, resulting in good to excellent yields of the final products. nih.govrsc.orgresearchgate.net This method aligns with the principles of green chemistry by maximizing reactant efficiency and minimizing waste generation. nih.gov

Chemical Reactivity and Transformation Mechanisms of 3 Methyl 4 Nitroisoxazole

Electronic Effects and Reactivity Profile

The arrangement of atoms and functional groups in 3-methyl-4-nitroisoxazole creates a distinct electronic distribution that governs its chemical behavior. The isoxazole (B147169) ring itself is an electron-deficient heterocycle, and this deficiency is significantly amplified by the presence of the strongly electron-withdrawing nitro group at the C4 position.

EffectDescriptionImpact on Isoxazole Ring
Inductive Effect (-I)Withdrawal of electron density through the sigma bond framework by the electronegative nitro group.Decreases electron density across the entire ring.
Resonance Effect (-M)Delocalization of π-electrons from the ring into the nitro group.Significantly reduces electron density, especially at C3 and C5.

The pronounced electron-withdrawing nature of the nitro group creates significant electron deficiency at specific locations within the this compound molecule, rendering them susceptible to nucleophilic attack. The carbon atoms of the isoxazole ring, particularly C5, are notable electrophilic centers. The C5 position is activated towards nucleophilic aromatic substitution (SNAr) reactions, where a potent nucleophile can displace a suitable leaving group, should one be present, or add to the ring system. Additionally, the nitrogen atom of the nitro group itself is an electrophilic center.

While the isoxazole ring is generally deactivated towards electrophilic aromatic substitution, should such a reaction occur under forcing conditions, the directing effects of the existing substituents would come into play. The methyl group is a weak activating group and an ortho-, para-director, while the nitro group is a strong deactivating group and a meta-director. In this case, the C5 position would be the most likely site for electrophilic attack, albeit with a significantly reduced reaction rate compared to an unsubstituted isoxazole.

The electron-withdrawing environment created by the 4-nitroisoxazole (B72013) moiety enhances the acidity of the protons on the adjacent C3-methyl group. This increased acidity facilitates the formation of a stabilized carbanion, which can then act as a nucleophile in various organic transformations.

The protons on the methyl group at the C3 position (α-protons) of this compound are significantly more acidic than those of a simple alkyl-substituted isoxazole. This is a direct consequence of the strong electron-withdrawing capacity of the 4-nitroisoxazole ring system. Upon deprotonation by a suitable base, a carbanion is formed. This carbanion is stabilized by the delocalization of the negative charge onto the electron-deficient nitroisoxazole ring. This stabilization lowers the energy of the conjugate base, thereby increasing the acidity of the methyl protons. The generated carbanion is a soft nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

FeatureDescription
Increased Acidity The α-protons of the C3-methyl group are acidic due to the electron-withdrawing 4-nitroisoxazole ring.
Base-Mediated Deprotonation A strong base can abstract an α-proton to form a carbanion.
Carbanion Stabilization The resulting carbanion is stabilized by resonance delocalization of the negative charge into the nitroisoxazole ring.

Nucleophilic Activation of Methyl/Methylene (B1212753) Groups

Key Organic Transformations

The electronic properties of this compound allow it to participate in a range of organic reactions. One of the most significant transformations involves the nucleophilic character of the carbanion generated from the C3-methyl group.

The stabilized carbanion derived from this compound is an excellent candidate for acting as a Michael donor in Michael addition reactions. wikipedia.orgorganic-chemistry.org The Michael reaction involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-withdrawing alkene (a Michael acceptor). wikipedia.orgorganic-chemistry.org

In a typical Michael addition involving this compound, the first step is the deprotonation of the C3-methyl group by a base to form the stabilized carbanion. This carbanion then attacks the β-carbon of a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile. The resulting enolate is then protonated during workup to yield the final 1,4-adduct. This reaction is a powerful tool for the formation of new carbon-carbon bonds and the synthesis of more complex molecules.

Michael Addition of this compound Carbanion
StepDescriptionReactants/Intermediates
1DeprotonationThis compound + Base → Stabilized Carbanion
2Nucleophilic AttackCarbanion + Michael Acceptor → Enolate Intermediate
3ProtonationEnolate Intermediate + Proton Source → Michael Adduct

Aldol (B89426) and Knoevenagel Condensation Reactions

The reactivity of this compound in aldol and Knoevenagel-type condensations is primarily associated with the presence of an activated methyl or methylene group at the C5 position. nih.gov Therefore, these reactions are typically observed with 3,5-dialkyl-4-nitroisoxazoles, such as the readily available 3,5-dimethyl-4-nitroisoxazole (B73060). The C5-methyl group is activated by the adjacent electron-withdrawing nitro group at C4, making its protons acidic enough to be removed by a base, thereby generating a carbanion that can react with aldehydes and ketones. nih.gov

In a notable example, the aldol condensation of 3,5-dimethyl-4-nitroisoxazole with various aromatic aldehydes is catalyzed by pyrrolidine (B122466). researchgate.netwikipedia.org This reaction can be carried out efficiently under solvent-free grinding conditions, affording 5-styryl-3-methyl-4-nitroisoxazoles in good to quantitative yields within a short reaction time of 3–10 minutes. researchgate.netwikipedia.org This method presents a greener alternative to traditional solvent-based procedures that require longer reaction times and heating. researchgate.netwikipedia.org

The Knoevenagel condensation, a variation of the aldol condensation, involves the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration. nih.gov The activated C5-methyl group of 3,5-dimethyl-4-nitroisoxazole allows it to act as the active hydrogen component in such reactions. nih.gov

Reactant 1Reactant 2CatalystReaction TypeProduct
3,5-Dimethyl-4-nitroisoxazoleAromatic aldehydesPyrrolidineAldol Condensation5-Styryl-3-methyl-4-nitroisoxazoles

Henry-Type (Nitroaldol) Reactions

Similar to the aldol and Knoevenagel condensations, the Henry-type (nitroaldol) reaction of this compound is dependent on the presence of an activated alkyl group at the C5 position. The methyl or methylene group at the C5 position of 3,5-dialkyl-4-nitroisoxazoles exhibits characteristic reactivity due to the presence of the nitro group at the C4 position. nih.gov This allows for the generation of a carbanion that can participate in vinylogous nitroaldol (Henry-type) reactions. nih.gov

For instance, 3,5-dimethyl-4-nitroisoxazole undergoes a direct vinylogous Henry-type reaction with aliphatic aldehydes. This reaction further exemplifies the synthetic utility of the activated C5-methyl group in forming new carbon-carbon bonds.

Mannich-Type Reactions

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine. In the context of this compound chemistry, this reactivity is again associated with the C5 position. The methyl or methylene group at the C5 position of 3,5-dialkyl-4-nitroisoxazoles is sufficiently activated by the C4-nitro group to undergo Mannich reactions. researchgate.net This allows for the introduction of an aminomethyl group at the C5-alkyl substituent, providing a route to various functionalized isoxazole derivatives. While specific examples detailing the Mannich reaction of this compound itself are not prevalent, the reactivity of the analogous 3,5-dimethyl-4-nitroisoxazole serves as a strong indicator of this potential transformation pathway upon appropriate substitution at the C5 position.

Nucleophilic Aromatic Substitution of the Nitro Group

The isoxazole ring is an electron-deficient heterocycle, and the presence of a strongly electron-withdrawing nitro group at the C4 position further enhances this electron deficiency. This electronic characteristic suggests that the 4-nitro group could potentially act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.

While direct intermolecular nucleophilic substitution of the 4-nitro group in this compound by external nucleophiles is not extensively documented, studies on related systems provide insights into this possibility. For instance, an efficient protocol for the nucleophilic aromatic substitution of the nitro group at the 5-position of various isoxazoles has been developed. This demonstrates that under appropriate conditions, a nitro group can be displaced from the isoxazole ring by a range of nucleophiles.

Furthermore, intramolecular nucleophilic substitution of a nitro group has been utilized as a key step in the synthesis of fused heterocyclic systems. An efficient method for the synthesis of isoxazolo[4,5-b]pyridines has been developed from 2-chloro-3-nitropyridines, where the key step is the intramolecular nucleophilic attack on the nitro-substituted ring to form the fused isoxazole. nih.gov This highlights the ability of the nitro group to function as a leaving group in the formation of a new heterocyclic ring.

In a different heterocyclic system, the nucleophilic displacement of a nitro group from nitroimidazoles by carbon nucleophiles in water has been reported. nih.gov The authors suggest that the two nitrogen atoms in the imidazole ring, along with the nitro group, sufficiently activate the ring for nucleophilic attack. nih.gov Given the electron-deficient nature of the isoxazole ring, a similar activation pattern can be anticipated for this compound, making the 4-nitro group a plausible leaving group in SNAr reactions.

Oxidation Reactions

Oxidation reactions targeting substituents on the this compound core can lead to a variety of functionalized derivatives. The specific outcomes of these reactions are highly dependent on the nature of the substituent being oxidized and the choice of oxidizing agent.

The oxidation of an aldehyde group, for instance at the C5 position of the isoxazole ring, to a carboxylic acid is a fundamental organic transformation. While specific studies on This compound-5-carbaldehyde (B1607819) are not extensively detailed in the literature, the general principles of aldehyde oxidation are applicable. A wide array of reagents and protocols have been developed for this conversion, offering high efficiency and chemoselectivity. organic-chemistry.orgresearchgate.netharvard.edursc.org

Key considerations for such an oxidation would involve selecting a method that is compatible with the nitro group and the isoxazole ring. Many modern oxidation methods are mild and tolerate sensitive functional groups.

Table 1: Common Reagents for the Oxidation of Aldehydes to Carboxylic Acids

Oxidizing Agent/System Typical Conditions Reference
Oxone (2KHSO₅·KHSO₄·K₂SO₄) Water or organic solvents, room temperature organic-chemistry.org
Sodium Chlorite (NaClO₂) Buffered aqueous solution, often with a chlorine scavenger researchgate.net
Hydrogen Peroxide (H₂O₂) Often requires a catalyst (e.g., Co, V complexes) organic-chemistry.orgrsc.org
Potassium Permanganate (KMnO₄) Basic or acidic aqueous solution researchgate.net

The choice of reagent would be crucial to avoid potential side reactions, such as degradation of the electron-deficient isoxazole ring or reactions involving the nitro group.

Attempts to synthesize this compound-5-carboxylic acid via the oxidation of a precursor have revealed complex reaction pathways. In a notable correction to earlier reports, the permanganate oxidation of 3-methyl-4-nitro-5-styrylisoxazole (B11997846) in acetone was found not to yield the expected carboxylic acid. researchgate.netresearchgate.net

Instead of simple oxidation of the styryl double bond to a carboxylic acid, the reaction proceeds through an unexpected pathway involving spirocyclization. The proposed mechanism suggests that the initially formed carboxylate intermediate undergoes an intramolecular nucleophilic attack on the C5 position of the isoxazole ring. This attack leads to the formation of a spirocyclic intermediate. Subsequent elimination of carbon monoxide from this spiro compound results in the formation of a nitroisoxazolone as the final product, rather than the anticipated carboxylic acid. researchgate.net

This outcome highlights the unique reactivity of the 4-nitroisoxazole system, where the electron-withdrawing nitro group facilitates nucleophilic attack at the C5 position, diverting the reaction from the expected oxidation pathway. researchgate.net

Reduction Reactions

Reduction reactions involving this compound can target two primary sites: the nitro group at the C4 position and the N-O bond within the isoxazole ring itself. The selectivity of the reduction is highly dependent on the reagents and conditions employed.

The conversion of a nitro group to a primary amine is a pivotal transformation in organic synthesis. For this compound, this reaction yields 4-amino-3-methylisoxazole, a valuable building block for more complex molecules. A variety of methods are available for this reduction, ranging from catalytic hydrogenation to the use of metal-free reducing agents. beilstein-journals.orgwikipedia.orgorganic-chemistry.org

The reduction of nitro compounds proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species. google.comnih.gov The choice of reducing agent is critical to ensure complete reduction to the amine without causing undesired cleavage of the isoxazole ring's N-O bond.

Table 2: Selected Methods for the Reduction of Nitro Groups to Amines

Reducing Agent/System Typical Conditions Key Features Reference
Catalytic Hydrogenation (H₂) Raney Nickel, Pd/C, PtO₂ Widely used, highly efficient. wikipedia.org
Iron (Fe) metal Acetic acid, reflux Classical and cost-effective method. wikipedia.org
Tin(II) Chloride (SnCl₂) Concentrated HCl Effective for aromatic nitro compounds. wikipedia.org
Trichlorosilane (HSiCl₃) Tertiary amine, organic solvent Mild, metal-free procedure with broad applicability. beilstein-journals.org

These methods offer a range of options to achieve the nitro-to-amino conversion while preserving the integrity of the isoxazole core.

A characteristic reaction of the isoxazole ring is the cleavage of the relatively weak N-O bond under reductive conditions. This transformation is a powerful synthetic tool as it unmasks a β-dicarbonyl or related functionality. In the case of 3-methylisoxazole (B1582632) derivatives, this cleavage typically yields β-aminoenones or, upon hydrolysis, β-hydroxyketones. researchgate.netnih.gov

Several reagents have been developed to effect this transformation, each with its own scope and limitations.

Low-Valent Titanium: Reagents prepared from Ti(Oi-Pr)₄ and Grignard reagents (e.g., EtMgBr) can smoothly cleave the N-O bond to afford β-enaminoketones. researchgate.net

Molybdenum Hexacarbonyl (Mo(CO)₆): In the presence of water, Mo(CO)₆ is an effective reagent for the reductive cleavage of isoxazoles to give β-aminoenones in good yields. researchgate.netnih.gov

Catalytic Hydrogenolysis: Hydrogenation using catalysts like Raney nickel can also lead to N-O bond cleavage, often followed by further reduction of other functional groups. The conditions can be tuned to favor the formation of γ-aminoalcohols or β-hydroxyketones. nih.gov

The specific product obtained from the reductive cleavage of a this compound derivative would depend on the fate of the nitro group under the chosen reaction conditions. Some reducing agents may simultaneously reduce the nitro group and cleave the N-O bond.

Cycloaddition Reactions (e.g., [2+1], [2+2], [2+3], [4+2])

The isoxazole ring itself is generally synthesized via a [3+2] cycloaddition (a 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne or an alkene. rsc.org However, the participation of a pre-formed this compound in cycloaddition reactions is less common. The reactivity in such reactions would be dictated by the electronic nature of the isoxazole ring and its substituents.

The powerful electron-withdrawing nature of the C4-nitro group significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the system. This electronic feature can activate adjacent π-systems, making them more reactive in cycloaddition reactions where the isoxazole derivative acts as the electrophilic component.

For example, in derivatives such as 3-methyl-4-nitro-5-styrylisoxazole, the nitro group enhances the electrophilicity of the exocyclic double bond. This makes the styryl moiety an excellent Michael acceptor and also a potential dienophile for [4+2] cycloaddition reactions (Diels-Alder reactions) with electron-rich dienes. Similarly, the double bond within the isoxazole ring is electron-deficient and could potentially participate as a dipolarophile in [3+2] cycloadditions with electron-rich dipoles. While the synthesis of isoxazoles via [3+2] cycloaddition is a cornerstone of heterocyclic chemistry, mdpi.comnih.gov examples of this compound itself acting as a reactant in further cycloaddition reactions are specialized cases.

Cascade, Domino, and Tandem Reactions

Cascade, domino, and tandem reactions are highly efficient synthetic strategies that involve the formation of multiple chemical bonds in a single operation without isolating intermediates. These processes offer advantages in terms of atom economy, reduced waste, and simplified purification procedures. Derivatives of this compound, such as 3,5-dimethyl-4-nitroisoxazole, are effective substrates in such transformations.

A notable example is a one-pot, base-catalyzed tandem grinding process that combines an aldol condensation and a Michael addition to produce 3,4,5-trisubstituted isoxazoles. nih.gov This solvent-free approach is both environmentally friendly and efficient. The reaction sequence begins with the aldol condensation of 3,5-dimethyl-4-nitroisoxazole with various aromatic aldehydes. nih.gov In the presence of a catalyst like pyrrolidine, this step proceeds rapidly via mechanical grinding to yield 5-styryl-3-methyl-4-nitroisoxazoles in good to quantitative yields. nih.gov

The second step of the tandem sequence is a Michael addition. The newly formed 5-styryl-3-methyl-4-nitroisoxazoles act as Michael acceptors, reacting with activated methylene compounds such as ethyl 2-nitroacetate or alkyl 2-cyanoacetates. nih.gov This addition is catalyzed by a base like triethylamine (B128534) (Et₃N) and, through continued grinding, produces the final 3,4,5-trisubstituted isoxazoles in good to excellent yields. nih.gov The 4-nitroisoxazolyl core in the intermediate serves as an activator for the exocyclic alkene, facilitating the Michael addition. researchgate.net

Table 1: Tandem Aldol Condensation-Michael Addition Reaction

StepReactantsCatalyst/BaseConditionsIntermediate/ProductYield
1. Aldol Condensation3,5-Dimethyl-4-nitroisoxazole + Aromatic Aldehyde10 mol% PyrrolidineGrinding (3-10 min)5-Styryl-3-methyl-4-nitroisoxazoleGood to Quantitative
2. Michael Addition5-Styryl-3-methyl-4-nitroisoxazole + Activated Methylene Compound10 mol% Et₃NGrinding (3-5 min)3,4,5-Trisubstituted IsoxazoleGood to Excellent

Rearrangement Reactions (e.g., Retro-Henry followed by Friedel-Crafts)

The reactivity of the methyl or methylene group at the 5-position of 3,5-dialkyl-4-nitroisoxazoles is significantly influenced by the adjacent nitro group, enabling various transformations, including rearrangement reactions. researchgate.net One such sequence involves a retro-Henry reaction followed by a Friedel-Crafts alkylation. researchgate.net This pathway is particularly useful for synthesizing complex structures, such as substituted 3-hydroxy-oxindoles, from isoxazole precursors. researchgate.net

The sequence is initiated from adducts formed via a Henry (nitroaldol) reaction between a 5-methyl-4-nitroisoxazole derivative and a carbonyl compound. Under appropriate conditions, these adducts can undergo a retro-Henry reaction, regenerating the carbonyl compound and a stabilized carbanion of the isoxazole. In the presence of an aromatic compound and a Lewis acid catalyst, this carbanion can then participate in a Friedel-Crafts-type alkylation, forming a new carbon-carbon bond with the aromatic ring. This tandem process allows for the construction of complex molecular frameworks.

Another significant rearrangement involves the transformation of the isoxazole ring itself. The 4-nitroisoxazole moiety can be converted into a carboxylic acid group, demonstrating its utility as a masked carboxyl function. acs.orgresearchgate.net This transformation expands the synthetic potential of products derived from this compound, allowing access to dicarboxylic acid derivatives. acs.org

Heck and Sonogashira Coupling Reactions of Halogenated Derivatives

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Halogenated derivatives of this compound, particularly 4-iodoisoxazoles, are excellent substrates for such reactions.

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to the synthesis of C4-alkynylisoxazoles from 3,5-disubstituted-4-iodoisoxazoles. nih.govresearchgate.net The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures (e.g., 60 °C), using a palladium catalyst such as Pd(acac)₂ or Pd(PPh₃)₂Cl₂, a ligand like PPh₃, a copper(I) salt (CuI), and an amine base (e.g., Et₂NH) in a solvent like DMF. nih.govresearchgate.netresearchgate.net This method provides the desired 4-alkynylisoxazole products in high to excellent yields (up to 98%). nih.govresearchgate.net Research has shown that steric effects from the substituent at the C3 position of the isoxazole ring have a greater influence on the reaction's efficiency than those at the C5 position. nih.govresearchgate.net

Table 2: Sonogashira Coupling of 4-Iodoisoxazoles

Isoxazole SubstrateAlkyneCatalyst SystemConditionsProductYield
3,5-Disubstituted-4-iodoisoxazoleTerminal AlkynePd(acac)₂/PPh₃, CuI, Et₂NHDMF, 60 °C3,5-Disubstituted-4-alkynylisoxazoleUp to 98%

The Heck reaction , also known as the Mizoroki-Heck reaction, couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for C-C bond formation and can be applied to halogenated isoxazoles to introduce alkenyl substituents. The general mechanism involves the oxidative addition of the halide to a Pd(0) catalyst, followed by insertion of the alkene, and subsequent β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.org While specific examples involving 3-methyl-4-nitro-5-haloisoxazole were not detailed in the provided context, the general applicability of the Heck reaction makes it a highly relevant transformation for these substrates. A related denitrative Mizoroki-Heck reaction has been developed for nitroarenes, indicating that cross-coupling can also be achieved by activating a C-NO₂ bond under specific palladium catalysis conditions. doi.org

Darzens Condensation for Epoxide Formation

The Darzens condensation (or glycidic ester condensation) is the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. wikipedia.orglscollege.ac.inmychemblog.com This reaction is a reliable method for synthesizing epoxides. wikipedia.orgorganic-chemistry.org

The mechanism begins with the deprotonation of the α-haloester by a strong base, creating a resonance-stabilized enolate. wikipedia.orglscollege.ac.in This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the ketone or aldehyde. lscollege.ac.inmychemblog.com The resulting intermediate, a halohydrin anion, undergoes an intramolecular Sₙ2 reaction where the oxygen anion displaces the adjacent halide, forming the epoxide ring. wikipedia.orgorganic-chemistry.orgnih.gov

Direct application of the Darzens condensation to this compound is not straightforward, as the compound itself does not possess the required α-haloester and carbonyl functionalities. However, a suitably functionalized derivative could undergo this reaction. For example, if the methyl group at the C5 position were converted into a carbonyl group (an aldehyde or ketone), this isoxazole derivative could then react with an α-haloester in the presence of a base to form the corresponding α,β-epoxy ester attached to the isoxazole ring. This hypothetical pathway demonstrates how the Darzens condensation could be employed to introduce an epoxide moiety into a this compound-based scaffold, further diversifying its chemical utility.

Catalytic Systems in 3 Methyl 4 Nitroisoxazole Chemistry

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases. theaic.org This methodology is noted for its operational simplicity and mild reaction conditions, making it suitable for industrial applications. rsc.org In the context of 3-methyl-4-nitroisoxazole chemistry, PTC has been instrumental in achieving asymmetric transformations.

Cinchona alkaloids, a class of natural products, are widely used as a source for practical organocatalysts due to their commercial availability and low cost. rsc.org Quaternary ammonium (B1175870) salts derived from Cinchona alkaloids are among the most frequently employed catalysts in asymmetric phase-transfer catalysis. researchgate.net These catalysts have been successfully applied in various asymmetric syntheses since their introduction. rsc.org Their structure, featuring a quaternary ammonium ion for phase transfer and a chiral scaffold, allows for the creation of a chiral environment around the reacting species, thereby inducing enantioselectivity. The development of diverse generations of these catalysts has led to their successful application in numerous asymmetric organic reactions. rsc.org

The vinylogous Michael addition of nucleophiles to 3-methyl-4-nitro-5-styrylisoxazoles is a key application of PTC in this field. mdpi.com These isoxazole (B147169) derivatives serve as synthetic equivalents to cinnamate (B1238496) esters but exhibit enhanced reactivity due to the conjugation of the nitro group at the C-4 position of the isoxazole core. semanticscholar.orgresearchgate.net Cinchona-derived quaternary ammonium salts have been effectively used to catalyze the enantioselective addition of γ-lactones and γ-lactams to these substrates, yielding corresponding adducts in good yields with moderate diastereo- and enantioselectivity. mdpi.com

For instance, the reaction between 3-methyl-4-nitro-5-styrylisoxazoles and γ-butenolide or N-Boc-pyrrolidone under PTC conditions demonstrates the utility of these catalysts. mdpi.com The reaction of nitromethane (B149229) with 3-methyl-4-nitro-5-alkylethenyl isoxazoles under phase-transfer catalysis has also been reported to provide highly enantioenriched products, with enantiomeric excesses (ee) reaching up to 93%. bohrium.com

Table 1: Asymmetric Michael Addition to 3-Methyl-4-nitro-5-styrylisoxazole (B11997846) Derivatives via PTC

NucleophileCatalyst TypeYieldEnantiomeric Excess (ee)Source
γ-ButenolideCinchona-derived Quaternary Ammonium SaltGoodModerate mdpi.com
N-Boc-pyrroloneCinchona-derived Quaternary Ammonium SaltGoodModerate mdpi.com
NitromethaneCinchona-derived PTCNot specifiedUp to 93% bohrium.com

Cyclopropanation represents another significant transformation of this compound derivatives under PTC conditions. Specifically, the reaction between 3-methyl-4-nitro-5-styrylisoxazoles and 2-bromomalonate esters, catalyzed by Cinchona-derived phase-transfer catalysts, yields heavily substituted cyclopropane (B1198618) esters. nih.gov This reaction, defined as a Michael-Initiated Ring Closure (MIRC), proceeds with high yields, complete diastereoselection, and high enantioselectivity (up to 96% ee). semanticscholar.orgnih.gov

Similarly, reacting 4-nitro-5-bromostyrylisoxazoles with malonate esters using a Cinchona-derived phase-transfer catalyst also produces densely substituted cyclopropanes. semanticscholar.orgresearchgate.net These reactions furnish the products in high yields with complete diastereoselection and moderate enantioselectivity (up to 58% ee). researchgate.netsciprofiles.com The success of these reactions highlights the ability of the PTC system to control the stereochemistry of complex, multi-step transformations. semanticscholar.org

Table 2: PTC-Mediated Cyclopropanation of this compound Derivatives

SubstrateReagentYieldDiastereoselectivityEnantiomeric Excess (ee)Source
4-Nitro-5-styrylisoxazoles2-Bromomalonate estersHighCompleteUp to 96% nih.gov
4-Nitro-5-bromostyrylisoxazolesMalonate estersHighCompleteUp to 58% researchgate.netsciprofiles.com

Bifunctional catalysis involves catalysts that possess two distinct functional groups capable of simultaneously activating the nucleophile and the electrophile. In the realm of PTC, bifunctional (thio)urea/ammonium salt catalysts have been developed. beilstein-journals.org These catalysts combine the phase-transfer capabilities of a quaternary ammonium salt with the hydrogen-bonding ability of a (thio)urea moiety. This dual activation can lead to enhanced reactivity and stereoselectivity compared to catalysts with only a single mode of action. While the general design of such catalysts is established, their specific application in reactions involving this compound derivatives is an area of continued research interest.

Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of asymmetric catalysis, alongside biocatalysis and metal catalysis. mdpi.com This field has seen rapid development, providing powerful tools for the construction of complex chiral molecules.

The asymmetric conjugate addition of nucleophiles to electron-deficient alkenes, such as nitroalkenes, is a fundamental carbon-carbon bond-forming reaction. mdpi.comnih.gov Organocatalysis has been particularly successful in this area. nih.gov In the context of this compound, an asymmetric organocatalytic cascade reaction of a 4-nitroisoxazole (B72013) derivative with α,β-unsaturated aldehydes has been reported. researchgate.net

This reaction, catalyzed by a chiral secondary amine, proceeds via a Michael-initiated ring closure mechanism to afford 1,2,3-trisubstituted cyclopropane products. The reaction achieves high isolated yields (up to 98%), moderate diastereoselectivities, and excellent enantiopurity (up to 99% ee). researchgate.net The mechanism typically involves the formation of an enamine from the reaction of the organocatalyst with the nucleophile, which then undergoes a 1,4-addition to the activated nitroisoxazole derivative. mdpi.com This approach demonstrates the power of organocatalysis to create multiple stereocenters with high control in a single synthetic operation. researchgate.net

Thiourea (B124793) Catalysis

Thiourea and its derivatives have emerged as powerful organocatalysts, primarily functioning through hydrogen-bonding interactions to activate substrates. In the chemistry of this compound derivatives, bifunctional thiourea catalysts have been successfully employed to achieve asymmetric transformations.

One notable application is the asymmetric 1,6-addition of pyrazol-5-ones to 3-methyl-4-nitro-5-alkenylisoxazoles. This reaction, catalyzed by a bifunctional thiourea, efficiently produces chiral compounds that incorporate both isoxazole and pyrazole (B372694) moieties. The process yields the desired products in good yields, ranging from 72% to 90%, and with high enantioselectivities (83–94% ee).

Similarly, Takemoto's thiourea catalyst has been utilized for the enantioselective 1,6-Michael addition of arylthiols to 3-methyl-4-nitro-5-alkenyl-isoxazoles. This method provides a valuable route to optically active chiral sulfur compounds containing the 4-nitroisoxazol-5-yl group, achieving excellent yields of up to 97% and high enantioselectivities up to 91% ee.

Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants. This type of catalysis is advantageous for large-scale production as it often allows for easier separation and recycling of the catalyst.

Nano-titania (TiO₂) has proven to be an effective, reusable, and environmentally friendly heterogeneous catalyst for the synthesis of 3-methyl-4-nitro-5-styrylisoxazoles. ias.ac.in This solvent-free procedure involves the condensation reaction between 3,5-dimethyl-4-nitroisoxazole (B73060) and various aromatic aldehydes. ias.ac.in

The nano-TiO₂ particles provide a solid support that facilitates the activation of 3,5-dimethyl-4-nitroisoxazole, which undergoes keto-enol tautomerism. The catalyst then activates the aldehyde, leading to an intermediate aldol (B89426) adduct, which subsequently dehydrates under heating to form the final 3-methyl-4-nitro-5-styrylisoxazoles. ias.ac.in This method offers excellent yields and the catalyst can be recovered and reused for up to four cycles with negligible loss of activity. ias.ac.in The efficiency of this green methodology is also highlighted by favorable calculations of atom economy, reaction mass efficiency, and a low E-factor. ias.ac.in

Aldehyde ReactantProductYield (%)
Benzaldehyde3-methyl-4-nitro-5-styrylisoxazole94
4-Chlorobenzaldehyde5-(4-chlorostyryl)-3-methyl-4-nitroisoxazole92
4-Methylbenzaldehyde3-methyl-5-(4-methylstyryl)-4-nitroisoxazole90
4-Methoxybenzaldehyde5-(4-methoxystyryl)-3-methyl-4-nitroisoxazole80
3-Nitrobenzaldehyde3-methyl-4-nitro-5-(3-nitrostyryl)isoxazole86

Data sourced from an efficient solvent-free synthesis using nano-titania catalysis. ias.ac.in

Photoredox Catalysis

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide array of chemical transformations under mild conditions. This strategy has been particularly effective for the introduction of fluorinated groups into organic molecules.

The direct 1,6-difluoromethylation of 3-methyl-4-nitro-5-styrylisoxazoles has been successfully achieved using photoredox catalysis. In this reaction, sodium difluoromethanesulfinate (HCF₂SO₂Na) serves as the source of the difluoromethyl radical (•CF₂H). The reaction yields structurally diverse difluoromethylated products in good yields. DFT calculations have indicated that the •CF₂H radical behaves as a nucleophile in this transformation and that the difluoromethylation pathway has the lowest transition state activation energy when compared to di-, tri-, and monofluoromethylation.

Photochemical methods offer a clean and environmentally benign approach to synthesizing heterocyclic compounds. An innovative approach combining continuous flow chemistry with photochemical activation has been developed for the synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones. This method involves a multicomponent reaction between a β-ketoester, hydroxylamine (B1172632), and an aromatic aldehyde. The use of a high-power lamp significantly reduces reaction times compared to methods requiring heating or conventional catalysis. Transposing this photoinduced batch procedure to a continuous flow system resulted in excellent yields (e.g., 96% for one derivative) with a short residence time of 20 minutes. Mechanistic studies suggest that these reactions proceed via organic photoredox catalysis.

Aromatic AldehydeProductYield (%) in FlowResidence Time (min)
3,4-Dimethoxybenzaldehyde4-(3,4-Dimethoxybenzylidene)-3-methylisoxazol-5(4H)-one9620
4-Hydroxy-3-methoxybenzaldehyde4-(4-Hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one9420
4-(Dimethylamino)benzaldehyde4-((4-(Dimethylamino)phenyl)methylene)-3-methylisoxazol-5(4H)-one9120
2,4-Dimethoxybenzaldehyde4-(2,4-Dimethoxybenzylidene)-3-methylisoxazol-5(4H)-one8920

Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. While specific examples directly using this compound as a primary substrate in transition metal-catalyzed cross-coupling reactions are not extensively detailed in the provided context, the broader class of isoxazoles frequently participates in such transformations.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful methods for the functionalization of heterocyclic systems. nih.govnih.gov For instance, the Sonogashira coupling of danazol (B1669791) (a steroid containing an isoxazole ring) with aryl halides demonstrates the utility of palladium catalysis in modifying complex isoxazole-containing molecules. nih.gov Similarly, copper-catalyzed reactions are widely used for transformations like azide-alkyne cycloadditions and the propargylation of nitroalkanes, showcasing their versatility in synthesizing and modifying nitrogen-containing heterocycles. dntb.gov.uanih.gov Rhodium catalysts are also employed in asymmetric 1,4-addition reactions involving nitroalkenes, highlighting the potential for transition metals to effect stereocontrolled transformations on related substrates. nih.gov These examples underscore the potential for applying transition metal catalysis to the this compound scaffold to generate novel and complex chemical entities.

Platinum(II) Complexation Studies

Research into the complexation of this compound with platinum(II) has indicated that this process is challenging. nih.gov Attempts to synthesize platinum(II) complexes with this compound were reported to be unsuccessful. nih.gov The likely reason for this outcome is the decomposition of the this compound ligand within the reaction environment. nih.gov This instability under the reaction conditions required for complexation prevents the formation of a stable platinum(II) complex.

This is in contrast to structurally similar compounds, such as 3,5-dimethyl-4-nitroisoxazole, which has been successfully used to synthesize two novel platinum(II) complexes. nih.govnih.gov The presence of an additional methyl group in the 5-position of the isoxazole ring in 3,5-dimethyl-4-nitroisoxazole appears to influence its stability and reactivity, allowing for the formation of both cis and trans platinum(II) complexes. nih.gov However, for this compound itself, the complexation with platinum(II) was not achieved. nih.gov

The surprising nature of this finding is highlighted by the fact that the steric hindrance from the methyl group in the 3-position alone would not be expected to prevent complexation, especially given that 3,5-dimethyl-4-nitroisoxazole does form these complexes. nih.gov Therefore, the decomposition of the ligand is the primary explanation for the lack of a positive result in the complexation of platinum(II) with this compound. nih.gov

Due to the unsuccessful complexation, no data is available for platinum(II) complexes of this compound.

Chiral Transition Metal Complexes in Asymmetric Transformations

A review of the scientific literature reveals a lack of specific studies on the use of this compound in asymmetric transformations catalyzed by chiral transition metal complexes. While the field of asymmetric catalysis extensively employs chiral transition metal complexes to achieve stereoselectivity in a wide array of chemical reactions, the application of this compound as a ligand or substrate in this context does not appear to be documented.

Chiral transition metal complexes are a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. acs.orgresearchgate.net These complexes derive their stereochemical control from the chiral environment created around the metal center, which can be achieved through the use of chiral ligands or by the geometry of the complex itself, leading to "chiral-at-metal" complexes. researchgate.nete-bookshelf.de The versatility of transition metals allows for a broad range of transformations, including hydrogenations, epoxidations, and carbon-carbon bond-forming reactions. e-bookshelf.de

Despite the broad scope of asymmetric catalysis, there is no available research detailing the use of this compound in conjunction with chiral transition metal complexes for asymmetric transformations. Consequently, there are no research findings or data to report for this specific area of its chemistry.

Spectroscopic and Structural Elucidation of 3 Methyl 4 Nitroisoxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the carbon-hydrogen framework.

The proton NMR (¹H NMR) spectrum provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-methyl-4-nitroisoxazole, two key signals are expected: a singlet for the methyl (CH₃) group at the C3 position and a singlet for the proton at the C5 position of the isoxazole (B147169) ring.

The chemical shift of the C3-methyl protons is influenced by the electron-withdrawing nature of the adjacent isoxazole ring. The C5-proton's chemical shift is significantly affected by both the ring structure and the strongly electron-withdrawing nitro group at the C4 position, leading to a downfield shift. While specific data for the parent this compound is not detailed in the reviewed literature, analysis of related structures provides insight into the expected chemical shifts. For instance, in various nitro-substituted aromatic compounds, methyl groups typically appear in the range of δ 2.3-2.6 ppm. The proton on the isoxazole ring is expected to be significantly downfield.

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)Reference
Methyl 4-nitrobenzoateCDCl₃δ 8.26–8.13 (m, 4H, Ar-H), 3.94 (s, 3H, OCH₃) rsc.org
Methyl 3-nitrobenzoateCDCl₃δ 8.76 (s, 1H), 8.37–8.28 (m, 2H), 7.65–7.50 (m, 2H), 3.93 (s, 3H, OCH₃) rsc.org
3-Methyl-4-nitroanisole-Data available but specific shifts not enumerated in the source. chemicalbook.comnih.gov

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments within a molecule. For this compound, distinct signals are expected for the C3, C4, and C5 carbons of the isoxazole ring, as well as for the methyl carbon.

C3 Carbon: This carbon, being attached to the methyl group and the ring nitrogen, will have a characteristic chemical shift.

C4 Carbon: The presence of the electron-withdrawing nitro group will cause a significant downfield shift for this carbon.

C5 Carbon: This carbon is adjacent to the ring oxygen and is also influenced by the nitro group at C4.

Methyl Carbon: The signal for the methyl group carbon will appear in the typical upfield aliphatic region.

Studies on isoxazole and its isomers show that the C3 and C5 carbons are bonded to heteroatoms (N and O), resulting in downfield shifts, while C4 is more shielded. However, in 4-nitro substituted isoxazoles, the C4 signal is shifted significantly downfield. In one study, ¹³C{¹⁴N} solid-state NMR experiments on a generic isoxazole revealed only one ¹³C NMR signal with a C-N bond, which helps differentiate it from its oxazole (B20620) isomer. iastate.edu Data from related nitro-containing heterocyclic and aromatic compounds illustrate these trends. rsc.orgrsc.orgchemicalbook.com

CompoundSolvent¹³C NMR Chemical Shifts (δ, ppm)Reference
Methyl 4-nitrobenzoateCDCl₃δ 165.1, 150.5, 135.4, 130.6, 123.5, 52.8 rsc.org
Methyl 3-nitrobenzoateCDCl₃δ 164.7, 148.1, 135.1, 131.7, 129.5, 127.2, 124.3, 52.6 rsc.org
3,5-dimethyl-4-(6-bromopiperonyl)isoxazole-Investigated by ¹³C NMR spectroscopy. rsc.org

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is an exceptionally sensitive technique used for the characterization of organofluorine compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.org A key feature of ¹⁹F NMR is its very wide range of chemical shifts, which makes it highly sensitive to subtle changes in the electronic environment of the fluorine atom. wikipedia.orghuji.ac.il

While the synthesis and spectroscopic analysis of fluorinated derivatives of this compound have not been reported in the reviewed literature, ¹⁹F NMR would be an indispensable tool for their characterization. rsc.orgdtic.mil If, for example, a trifluoromethyl (-CF₃) group were introduced onto the isoxazole ring or the methyl group, it would produce a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal would be highly informative about the group's position and the electronic nature of the molecule. nih.gov The large coupling constants often observed between ¹⁹F and other nuclei (like ¹H or ¹³C) would further aid in unambiguous structural assignment. huji.ac.il

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is dominated by characteristic absorptions from the nitro group and the isoxazole ring.

Nitro Group (NO₂) Vibrations: The most prominent bands for the nitro group are its asymmetric and symmetric stretching vibrations. The asymmetric stretch (νas) typically appears in the 1560–1500 cm⁻¹ region, while the symmetric stretch (νs) is found at 1360–1300 cm⁻¹. researchgate.net

Isoxazole Ring Vibrations: The isoxazole ring gives rise to several characteristic bands, including C=N stretching (around 1650–1590 cm⁻¹), C=C stretching, and ring stretching modes. The N-O stretching vibration is also observable, typically in the 1250-1020 cm⁻¹ region. chemicalbook.com

C-H Vibrations: Aliphatic C-H stretching from the methyl group is expected in the 3000–2850 cm⁻¹ range.

Data from structurally similar compounds confirm these assignments.

CompoundVibrational ModeFrequency (cm⁻¹)Reference
4-Methyl-3-nitrobenzoic acidNO₂ deformation845 researchgate.net
General FTIR analysis4000-400 researchgate.net
3-Methyl-4-nitroanisoleGeneral IR spectrumData available. chemicalbook.com
3-Amino-5-methylisoxazoleGeneral IR spectrumData available. nist.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound (C₄H₄N₂O₃), the calculated molecular weight is approximately 128.08 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 128. Key fragmentation pathways for nitroaromatic and heterocyclic compounds often involve:

Loss of the nitro group (NO₂; 46 Da), leading to a fragment ion at m/z = 82.

Loss of nitric oxide (NO; 30 Da), resulting in a fragment at m/z = 98.

Cleavage of the isoxazole ring, which can produce a variety of smaller, characteristic fragments.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula. For C₄H₄N₂O₃, HRMS would confirm the molecular formula by matching the measured exact mass to the calculated value (e.g., [M+H]⁺ = 129.0295 for the protonated molecule). This level of precision is crucial for distinguishing between isomers and confirming the identity of a newly synthesized compound. rsc.org While specific MS data for the parent compound is scarce, data for related structures like 3-methyl-4-nitrobenzoic acid (MW 181.14) and 3-methyl-4-nitrophenol (B363926) (MW 153.14) show complex fragmentation patterns consistent with their structures. nist.govnih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing π-systems and heteroatoms, such as this compound, exhibit characteristic absorption bands. The isoxazole ring and the nitro group both act as chromophores.

Two main types of electronic transitions are expected:

π → π* transitions: These high-energy transitions are associated with the conjugated π-system of the isoxazole ring and typically result in strong absorption bands in the shorter wavelength UV region (around 200-280 nm).

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. The nitro group's n → π* transition often appears as a weaker absorption band at a longer wavelength, sometimes extending into the visible region.

X-ray Diffraction (XRD) Analysis (for crystalline derivatives)

In another example, the structures of several 4-nitro-3-phenylisoxazole derivatives were confirmed using X-ray diffraction analysis. nih.gov This technique was instrumental in unambiguously determining the regioselectivity of the cycloaddition reactions used in their synthesis. The resulting crystallographic data, often deposited in databases like the Cambridge Crystallographic Data Centre (CCDC), provides a permanent and verifiable record of the compound's three-dimensional structure. nih.gov

The general procedure for XRD analysis of a crystalline derivative of this compound would involve:

Growing a suitable single crystal of the compound.

Mounting the crystal on a goniometer in an X-ray diffractometer.

Irradiating the crystal with a monochromatic X-ray beam and collecting the diffraction data.

Solving the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

The resulting data provides a detailed picture of the molecular architecture, which is invaluable for structure-activity relationship studies and for understanding the chemical reactivity of the molecule.

Table 1: Representative Crystallographic Data for an Isoxazole Derivative

ParameterValue
Compound Methyl 4-amino-3-methoxyisoxazole-5-carboxylate nih.gov
Formula C₆H₈N₂O₄
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.0425 (18)
b (Å) Not Reported
c (Å) Not Reported
α (°) ** 90
β (°) Not Reported
γ (°) 90
Volume (ų) **Not Reported
Z Not Reported

Electrochemical Studies (e.g., Cyclic Voltammetry)

Electrochemical studies, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of molecules, providing information on their electron transfer processes. For this compound, the primary focus of such studies would be the reduction of the nitro group, which is a key feature influencing its chemical and potential biological activity.

While direct electrochemical data for this compound is not extensively detailed in the available literature, the electrochemical behavior of other nitro-containing heterocyclic compounds and isoxazole derivatives has been investigated. These studies serve as a valuable reference for predicting the electrochemical characteristics of this compound.

Generally, the electrochemical reduction of a nitroaromatic compound in aprotic media, such as N,N-dimethylformamide (DMF), occurs in a stepwise manner. The first step is typically a reversible one-electron transfer to form a nitro radical anion. This process can be observed in a cyclic voltammogram as a reversible redox couple. The stability of this radical anion is a subject of significant interest. In the presence of proton sources, the reduction can proceed further at more negative potentials, leading to the formation of nitroso and hydroxylamine (B1172632) derivatives, and ultimately the amine, through a series of electron and proton transfer steps. These subsequent steps are often irreversible.

Studies on various nitroimidazole derivatives have shown that the reduction potential is influenced by the position of the nitro group on the ring. researchgate.net For instance, 4-nitroimidazoles have been observed to have more negative reduction potentials compared to 5-nitroimidazoles. researchgate.net This highlights the sensitivity of the electrochemical properties to the specific molecular structure.

A typical cyclic voltammetry experiment for this compound would involve:

Dissolving the compound in a suitable solvent (e.g., DMF) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate).

Using a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

Scanning the potential between defined limits and recording the resulting current.

The resulting voltammogram would provide key parameters such as the peak potentials for reduction and oxidation processes, which are related to the thermodynamics of electron transfer. The separation between the anodic and cathodic peak potentials can give an indication of the reversibility of the electron transfer process.

Table 2: Expected Electrochemical Parameters for a Nitroaromatic Compound

ParameterDescriptionExpected Observation for this compound
Epc (V) Cathodic Peak PotentialA peak corresponding to the one-electron reduction of the nitro group to a radical anion.
Epa (V) Anodic Peak PotentialIf the radical anion is stable on the CV timescale, a corresponding oxidation peak will be observed.
ΔEp (mV) Peak Separation (Epa - Epc)For a reversible one-electron process, ΔEp is theoretically close to 59 mV at room temperature.
ipc/ipa Ratio of Cathodic to Anodic Peak CurrentsA ratio close to 1 indicates a stable radical anion.

Note: This table is predictive and based on the general electrochemical behavior of nitroaromatic compounds. Actual experimental values would be required for confirmation.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying isoxazole (B147169) systems due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in predicting a wide range of molecular properties by approximating the electron density of the molecule.

Prediction of Reactivity and Reaction Mechanisms

DFT calculations are pivotal in predicting the reactivity of 3-Methyl-4-nitroisoxazole. By mapping the potential energy surface, transition states and reaction intermediates can be identified, allowing for the elucidation of reaction mechanisms. For instance, in reactions involving nucleophilic attack, DFT can determine the most susceptible sites for reaction and the associated energy barriers. The presence of the electron-withdrawing nitro group at the C4 position and the methyl group at the C3 position significantly influences the electron distribution within the isoxazole ring, and DFT can quantify these effects on the molecule's reactivity.

Theoretical studies on related nitroisoxazole derivatives have demonstrated that these compounds can act as effective Michael acceptors. researchgate.net Similar DFT-based investigations for this compound would likely explore its reactivity with various nucleophiles, predicting the thermodynamics and kinetics of potential reaction pathways. Such studies are crucial for designing new synthetic routes and understanding the chemical behavior of this class of compounds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies that provides profound insights into chemical reactivity. taylorandfrancis.comwikipedia.org The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgwikipedia.org The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other chemical species. taylorandfrancis.comyoutube.com

For this compound, the HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). Conversely, the LUMO is the lowest energy orbital devoid of electrons and relates to the molecule's ability to accept electrons (electrophilicity). taylorandfrancis.com The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.com

The distribution of the HOMO and LUMO across the this compound framework indicates the most probable sites for nucleophilic and electrophilic attack, respectively. It is anticipated that the LUMO would be significantly localized on the nitro group and the C4-C5 region of the isoxazole ring, making these areas susceptible to nucleophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. These descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I + A) / 2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I - A) / 2 ).

Chemical Softness (S): The reciprocal of chemical hardness ( 1 / 2η ).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons ( χ² / 2η ).

Table 1: Illustrative Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound (Calculated using DFT) This table presents representative data that would be obtained from DFT calculations. Actual values may vary based on the level of theory and basis set used.

ParameterValue (eV)Description
EHOMO-8.50Energy of the Highest Occupied Molecular Orbital
ELUMO-2.50Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)6.00Difference between ELUMO and EHOMO
Ionization Potential (I)8.50Approximated as -EHOMO
Electron Affinity (A)2.50Approximated as -ELUMO
Electronegativity (χ)5.50A measure of the ability to attract electrons
Chemical Hardness (η)3.00Resistance to deformation of the electron cloud
Chemical Softness (S)0.17Reciprocal of chemical hardness
Electrophilicity Index (ω)5.04Propensity to accept electrons

Electronic Structure Elucidation

DFT calculations provide a detailed picture of the electronic structure of this compound. This includes the determination of molecular geometry, bond lengths, bond angles, and dihedral angles in its ground state. The calculated geometric parameters can be compared with experimental data, if available, to validate the computational model.

Furthermore, DFT is used to calculate the distribution of electron density and to perform population analysis, such as Mulliken or Natural Bond Orbital (NBO) analysis. NBO analysis, in particular, offers insights into charge distribution, hybridization, and intramolecular interactions like hyperconjugation. For this compound, NBO analysis would likely reveal significant delocalization of electron density involving the nitro group and the isoxazole ring, which is crucial for understanding its stability and reactivity.

Solvent Effects Modeling (e.g., Polarizable Continuum Models)

Chemical reactions are often carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for these solvent effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous medium with a specific dielectric constant.

By performing DFT calculations within a PCM framework, it is possible to model the behavior of this compound in different solvents. This allows for the prediction of how the solvent polarity affects the molecule's geometry, electronic structure, and reactivity. For instance, the energies of reactants, transition states, and products can be recalculated in the presence of a solvent to provide more realistic predictions of reaction rates and equilibria. Theoretical studies on related nitro-substituted heterocycles have successfully employed PCM to understand reaction mechanisms in solution. mdpi.com

Molecular Dynamics Simulations (if applicable)

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations can be used to study its dynamic behavior over time. Although less common for small molecules like this compound in isolation, MD simulations could be relevant when studying its interactions with larger systems, such as biological macromolecules or its behavior in condensed phases. In such scenarios, MD simulations, often using force fields derived from quantum mechanical calculations, can provide insights into conformational changes, diffusion, and intermolecular interactions.

Quantum Chemical Studies

Beyond DFT, other quantum chemical methods can be applied to study this compound. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide higher accuracy for electronic structure calculations, albeit at a greater computational expense. These methods can be used to benchmark the results obtained from DFT.

Time-Dependent DFT (TD-DFT) is another important quantum chemical method used to study the excited states of molecules. TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) of this compound by calculating the energies of electronic transitions from the ground state to various excited states. This information is valuable for understanding the photophysical properties of the molecule.

Spectroscopic Property Predictions

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, aiding in the structural confirmation of synthesized compounds.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. cardiff.ac.uk While basic harmonic calculations are useful, they often deviate from experimental results because they neglect anharmonicity effects. scirp.org Anharmonic frequency calculations provide a more accurate prediction of peak positions and can also predict the intensities of overtones and combination bands, which are forbidden in a purely harmonic approximation.

For the analogous compound 3-methyl-4-nitroisothiazole, fully anharmonic IR and Raman spectra have been calculated, showing excellent agreement with experimental data. researchgate.net A similar level of accuracy would be expected for this compound. Such calculations involve computing the potential energy surface and then solving the vibrational Schrödinger equation, often using methods like Vibrational Perturbation Theory (VPT2). The resulting predicted spectrum can be directly compared to experimental data to confirm the structure and provide a detailed assignment of each vibrational band to specific molecular motions, such as C-H stretches, NO₂ symmetric and asymmetric stretches, and ring deformation modes.

Table 2: Representative Vibrational Modes and Expected Frequencies for this compound Frequency ranges are based on typical values for related functional groups.

Vibrational ModeDescriptionExpected Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
ν(C-H)Methyl group C-H stretching2900-3100MediumMedium
νas(NO₂)Asymmetric stretching of nitro group1500-1560StrongMedium-Strong
νs(NO₂)Symmetric stretching of nitro group1330-1370StrongStrong
ν(C=N)Isoxazole ring C=N stretching1580-1650MediumMedium
Ring BreathingSymmetric expansion/contraction of the isoxazole ring800-1000WeakStrong

NMR spectroscopy is a primary technique for molecular structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for predicting NMR chemical shifts. rsc.orgunifr.ch This method involves calculating the magnetic shielding tensor for each nucleus in the molecule, which is then converted to a chemical shift by referencing it against a standard compound like tetramethylsilane (TMS).

These predictions are particularly useful for distinguishing between isomers, where experimental spectra might be ambiguous. For instance, the experimental ¹H-NMR spectrum of this compound shows a methyl resonance at 2.602 ppm. clockss.org Its regioisomer, 5-methyl-4-nitroisoxazole, exhibits a methyl signal at a distinctly different chemical shift of 2.859 ppm. clockss.org GIAO calculations can accurately reproduce these differences, providing a robust method for unambiguous structural assignment. rsc.org Calculations are typically performed using density functional theory (DFT) methods, such as B3LYP, with appropriate basis sets. unifr.ch

Table 3: Experimental ¹H-NMR Methyl Chemical Shifts for Isoxazole Isomers

CompoundPosition of Methyl GroupPosition of Nitro GroupExperimental δ (ppm) for -CH₃Reference
This compound342.602 clockss.org
5-Methyl-4-nitroisoxazole542.859 clockss.org
3,5-Dimethyl-4-nitroisoxazole (B73060)342.511 clockss.org
3,5-Dimethyl-4-nitroisoxazole542.801 clockss.org

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a cornerstone of modern mechanistic chemistry, allowing researchers to map out potential energy surfaces for chemical reactions. This involves locating and characterizing the energies of reactants, products, transition states, and intermediates. Such studies provide deep insights into reaction feasibility, kinetics, and selectivity.

For the synthesis of this compound and related compounds, computational modeling can elucidate key mechanistic steps. For example, the formation of the nitroisoxazole core can occur through various routes, including [3+2] cycloaddition reactions. mdpi.com A computational study on the formation of 3-nitro-substituted 2-isoxazolines via cycloaddition explored the reaction mechanism and regioselectivity, establishing that thermodynamic factors favor the formation of the stable cycloadducts. mdpi.com Another key reaction is the nitration of a pre-formed methylisoxazole ring. The nitration of 3-methyl-5-phenylisoxazole, for example, has been shown to yield the 4-nitro product. clockss.org Computational modeling of this electrophilic aromatic substitution reaction would involve calculating the stability of potential intermediates (such as the sigma complex) to explain the observed regioselectivity, where the nitro group is directed to the C4 position. By comparing the activation energies for different pathways, the most likely reaction mechanism can be determined.

Synthetic Utility and Building Block Applications of 3 Methyl 4 Nitroisoxazole

Precursor for the Synthesis of Diverse Isoxazole (B147169) Derivatives

3-Methyl-4-nitroisoxazole, often generated in situ or used via its more stable precursor 3,5-dimethyl-4-nitroisoxazole (B73060), is a cornerstone for the synthesis of a variety of substituted isoxazoles. The presence of the electron-withdrawing nitro group at the C4 position significantly influences the reactivity of the adjacent methyl group at the C5 position (in 3,5-dimethyl-4-nitroisoxazole), making it amenable to condensation reactions.

A prominent application is the synthesis of 3-methyl-4-nitro-5-styrylisoxazoles. This is typically achieved through the condensation of 3,5-dimethyl-4-nitroisoxazole with various substituted benzaldehydes. rjpbcs.com The reaction is often catalyzed by a base, such as piperidine, and can be performed under solvent-free conditions or with the aid of solid supports like nano-titania, which offers a green and efficient alternative. rjpbcs.comias.ac.in The reactivity of the 5-methyl group is enhanced due to its conjugation with the nitro group, which stabilizes the carbanion intermediate, while the 3-methyl group remains unreactive. rjpbcs.com

These styryl isoxazole derivatives are not just synthetic curiosities; they serve as important intermediates for further functionalization and have been investigated for their potential biological activities. rjpbcs.com The general synthetic scheme for the preparation of these compounds is illustrated below:

Table 1: Synthesis of 3-Methyl-4-nitro-5-styrylisoxazole (B11997846) Derivatives

Aldehyde Reactant Catalyst/Conditions Product Reference
Substituted Benzaldehydes Piperidine, Alcohol, Heat 3-Methyl-4-nitro-5-(substituted)styrylisoxazole rjpbcs.com
Aromatic Aldehydes Nano-TiO2, Solvent-free, Heat 3-Methyl-4-nitro-5-styrylisoxazoles ias.ac.in

This reactivity profile underscores the utility of this compound as a foundational scaffold for creating a library of isoxazole derivatives with diverse substitution patterns.

Access to Polyfunctionalized Organic Molecules

The inherent reactivity of this compound and its derivatives makes them excellent candidates for the construction of polyfunctionalized organic molecules. These are molecules bearing multiple functional groups, which are often challenging to synthesize selectively. The isoxazole core, with its activatable positions, can participate in multicomponent reactions, which are highly efficient processes that combine three or more reactants in a single operation to form a complex product.

For instance, 3,5-dimethyl-4-nitroisoxazole can be employed in a one-pot, base-catalyzed, tandem reaction involving an aldol (B89426) condensation with an aromatic aldehyde, followed by a Michael addition with an activated methylene (B1212753) compound. This sequence leads to the formation of highly functionalized 3,4,5-trisubstituted isoxazoles. researchgate.net

Furthermore, derivatives of this compound have been utilized in the synthesis of more complex heterocyclic systems. For example, 3-methyl-4-nitro-5-styrylisoxazoles can react with 3,5-dimethyl-4-nitroisoxazole to form Michael adducts. These adducts, upon reductive cyclization, yield novel phenylmethylene bis-isoxazolo[4,5-b]azepine derivatives. sigmaaldrich.com This demonstrates how the initial isoxazole building block can be elaborated into intricate, fused heterocyclic structures.

The application of 4-functionalized isoxazolin-5-ones, which share reactivity patterns with nitroisoxazoles, has also been reviewed as a pathway to polyfunctionalized compounds, highlighting the broad utility of this class of heterocycles in constructing complex molecular libraries. nih.gov

Role as a Vinylogous Pronucleophile and Michael Acceptor

The electronic structure of this compound, particularly in its precursor form 3,5-dimethyl-4-nitroisoxazole, allows it to function as a vinylogous pronucleophile. The term "vinylogous" refers to the transmission of electronic effects through a conjugated system. In this case, the electron-withdrawing nitro group at C4 activates the C5-methyl group, making its protons acidic. Upon deprotonation by a base, a stabilized carbanion is formed, which is a potent nucleophile. acs.org

This nucleophilic character is harnessed in various carbon-carbon bond-forming reactions, most notably the Michael addition. wikipedia.orgadichemistry.comorganic-chemistry.org The carbanion generated from 3,5-dimethyl-4-nitroisoxazole can add to a wide range of Michael acceptors, which are typically α,β-unsaturated carbonyl compounds or other electron-deficient alkenes. researchgate.net

Conversely, derivatives of this compound, such as the 3-methyl-4-nitro-5-styrylisoxazoles, act as excellent Michael acceptors. The nitro group enhances the electrophilicity of the exocyclic double bond, making it highly susceptible to attack by nucleophiles. researchgate.net This dual reactivity—acting as a nucleophile precursor and forming potent electrophiles—is a key feature of the synthetic utility of this compound.

Table 2: Michael Reactions Involving this compound and its Derivatives

Role of Isoxazole Reactant Product Type Reference
Vinylogous Pronucleophile (from 3,5-dimethyl-4-nitroisoxazole) α,β-Unsaturated Aldehydes Michael Adducts researchgate.net
Vinylogous Pronucleophile (from 3,5-dimethyl-4-nitroisoxazole) Morita-Baylis-Hillman Carbonates Allylic-Allylic Alkylation Products acs.orgnih.gov
Michael Acceptor (3-Methyl-4-nitro-5-styrylisoxazoles) Thiols Isoxazole-containing Sulfides researchgate.net

Enantioselective Synthesis of Chiral Compounds

The development of asymmetric methodologies to control the stereochemistry of reaction products is a central goal of modern organic synthesis. This compound and its derivatives have proven to be valuable substrates in enantioselective transformations, enabling the synthesis of chiral compounds with high optical purity.

One notable example is the enantioselective vinylogous Henry (nitroaldol) reaction of 3,5-dimethyl-4-nitroisoxazole with trifluoromethyl ketones. This reaction, catalyzed by a bifunctional squaramide organocatalyst, produces isoxazole-containing tertiary alcohols with a trifluoromethyl group and a newly formed stereocenter, with moderate to good enantioselectivities. thieme-connect.com

Furthermore, an enantioselective 1,6-Michael addition of arylthiols to 3-methyl-4-nitro-5-alkenyl-isoxazoles has been developed. researchgate.net Using a Takemoto's thiourea (B124793) catalyst, this reaction provides optically active chiral sulfur compounds bearing the 4-nitroisoxazol-5-yl moiety in high yields and with high enantiomeric excess. researchgate.net

The ability to introduce chirality into molecules containing the this compound scaffold is significant, as it opens up avenues for the synthesis of enantiomerically pure compounds that could have applications in medicinal chemistry and materials science. rsc.org The isoxazole unit itself can be a precursor to other functional groups, allowing the chiral information to be carried forward into a variety of molecular frameworks. acs.org

Transformations to Other Functional Groups and Heterocycles

A key aspect of the synthetic utility of this compound is the ability of the isoxazole ring to be transformed into other functional groups or heterocyclic systems. This "masked functionality" makes it a versatile synthon in complex molecule synthesis.

The 4-nitroisoxazole (B72013) moiety is recognized as a surrogate for a carboxylic acid group. acs.orgacs.org Under specific reaction conditions, typically involving basic hydrolysis, the isoxazole ring can be cleaved to unmask a carboxylic acid functionality. researchgate.netacs.org

This transformation is particularly valuable in the context of the enantioselective reactions mentioned previously. For example, the products of the allylic-allylic alkylation of Morita-Baylis-Hillman carbonates with 3,5-dimethyl-4-nitroisoxazole can be treated with aqueous sodium hydroxide. acs.orgacs.org This process converts the isoxazole ring into a carboxylic acid group, providing access to enantiomerically enriched dicarboxylic acid derivatives. acs.orgacs.org The ability to carry out this conversion while largely maintaining the optical purity established in the catalytic step is a significant advantage. acs.org

This chemical maneuver allows for the strategic introduction of a latent carboxylic acid group into a molecule, which can be revealed at a later stage of the synthesis, a tactic often employed in the total synthesis of natural products.

The nitro group at the C4 position of the isoxazole ring can be readily reduced to an amino group, providing access to 4-aminooxazole derivatives. This transformation significantly expands the range of accessible isoxazole-based structures and introduces a key functional group for further derivatization, such as in peptide synthesis. nih.gov

The reduction of a nitroisoxazole to an aminooxazole can be achieved using various reducing agents. A common and effective method involves the use of iron powder in acetic acid. For instance, methyl 3-methoxy-4-nitroisoxazole-5-carboxylate has been successfully reduced to methyl 4-amino-3-methoxyisoxazole-5-carboxylate using this method. nih.gov This highlights a straightforward and high-yielding route to introduce an amino group onto the isoxazole core, which can then participate in a host of other chemical reactions, such as amide bond formation. nih.govnih.gov

Synthesis of Pyrroles and Pyrrolidines

The isoxazole ring serves as a stable precursor to 1,4-dicarbonyl compounds, which are classical intermediates for the synthesis of pyrroles via the Paal-Knorr synthesis. The transformation of this compound derivatives into pyrroles typically involves a reductive ring-opening of the isoxazole moiety. This process unmasks a γ-dicarbonyl functionality, which can then be condensed with a primary amine or ammonia (B1221849) to construct the pyrrole (B145914) ring.

While direct conversion pathways are a subject of ongoing research, the strategic use of the isoxazole as a masked dicarbonyl synthon is a well-established method. For instance, derivatives obtained from the reaction of 3,5-dimethyl-4-nitroisoxazole can undergo catalytic hydrogenation, leading to the cleavage of the N-O bond and subsequent rearrangement to form a 1,4-dicarbonyl intermediate. This intermediate is then cyclized in the presence of an amine source to yield polysubstituted pyrroles. alliedacademies.org

Preparation of Cyclopropane (B1198618) Derivatives

The activated methylene group at the 5-position of 3,5-dimethyl-4-nitroisoxazole allows for Knoevenagel condensation with various aldehydes, yielding 3-methyl-4-nitro-5-alkenylisoxazoles. researchgate.net These electron-deficient alkenes are excellent substrates for cyclopropanation reactions. The reaction typically proceeds via a [2+1] cycloaddition mechanism.

One common method involves the use of sulfur ylides, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, which act as methylene-transfer reagents. The reaction of these ylides with the styryl or alkenyl isoxazole derivatives furnishes the corresponding cyclopropylisoxazoles in good yields. The stereochemistry of the resulting cyclopropane can often be controlled by the reaction conditions and the nature of the ylide used.

Table 1: Synthesis of Cyclopropane Derivatives

Entry Alkene Substrate Reagent Product Yield (%)
1 3-methyl-4-nitro-5-styrylisoxazole Dimethylsulfonium methylide 2-(3-methyl-4-nitroisoxazol-5-yl)-1-phenylcyclopropane High

Generation of α,β-Epoxisoxazoles and α,β-Epoxiesters

The electron-deficient double bond in 3-methyl-4-nitro-5-alkenylisoxazoles is also susceptible to epoxidation. Standard epoxidizing agents can be employed to convert the alkenyl side chain into an oxirane ring, yielding α,β-epoxisoxazoles. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide under basic conditions (e.g., the Weitz-Scheffer epoxidation).

These α,β-epoxisoxazoles are valuable synthetic intermediates. The isoxazole ring within these molecules can be subsequently cleaved to generate α,β-epoxyesters. This two-step process involves:

Epoxidation of the alkenyl side chain.

Hydrolytic or reductive ring opening of the isoxazole core to unmask a carboxylic acid or ester functionality.

This methodology provides a route to chiral α,β-epoxy esters, which are important building blocks in the synthesis of biologically active molecules.

Synthesis of Dicarboxylic Acid Derivatives

A significant application of 3,5-dimethyl-4-nitroisoxazole is its role as a vinylogous pronucleophile in allylic-allylic alkylation reactions, providing access to complex dicarboxylic acid derivatives. acs.orgnih.gov In this strategy, the isoxazole is first deprotonated to form a nucleophilic anion, which then reacts with electrophiles like Morita–Baylis–Hillman (MBH) carbonates. acs.orgfigshare.com

The reaction, often catalyzed by dimeric cinchona alkaloids, proceeds with excellent enantiocontrol. acs.org The key feature of this methodology is the subsequent transformation of the 4-nitroisoxazole moiety into a carboxylic acid group. acs.org This conversion allows the products of the alkylation to serve as precursors to enantiomerically enriched dicarboxylates. acs.org

Table 2: Allylic-Allylic Alkylation for Dicarboxylic Acid Precursors acs.org

MBH Carbonate Substituent (R) Catalyst Yield (%) Enantiomeric Excess (ee, %)
Phenyl Dimeric Cinchona Alkaloid 84 93
4-Chlorophenyl Dimeric Cinchona Alkaloid 92 95
2-Naphthyl Dimeric Cinchona Alkaloid 81 94

Applications in Multicomponent Reactions

3,5-Dimethyl-4-nitroisoxazole is a valuable component in multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single, efficient step. One such application is a one-pot, base-catalyzed tandem process that combines an aldol condensation and a Michael addition. researchgate.net

In this sequence, 3,5-dimethyl-4-nitroisoxazole first reacts with an aromatic aldehyde via an aldol condensation to form a 3-methyl-4-nitro-5-styrylisoxazole intermediate. This intermediate then acts as a Michael acceptor for an activated methylene compound, leading to the formation of 3,4,5-trisubstituted isoxazoles. researchgate.net This approach leverages the reactivity of the starting isoxazole to rapidly build molecular complexity. Such MCRs have been effectively carried out using solvent-free grinding methods, enhancing their environmental friendliness. researchgate.net

Development of Novel Synthetic Methodologies

Research involving this compound and its derivatives has led to the development of new and efficient synthetic methods. A notable example is the establishment of 3,5-dimethyl-4-nitroisoxazole as a novel vinylogous pronucleophile in asymmetric allylic–allylic alkylations. acs.orgacs.org This work expanded the scope of vinylogous reactivity and provided a new pathway to chiral dicarboxylic acid precursors. nih.govfigshare.com

Furthermore, advancements in green chemistry have been achieved using this compound. An efficient, solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles has been developed using nano-titania as a recyclable, solid-supported catalyst. ias.ac.in This method offers high yields, easy separation of the catalyst, and a low environmental impact, as demonstrated by favorable green chemistry metrics like a low E-factor and high atom economy. ias.ac.in

Future Research Directions

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity

The synthesis of chiral molecules containing the isoxazole (B147169) scaffold is of significant interest. While organocatalysis has emerged as a powerful tool, further innovation in catalyst design is necessary to achieve higher levels of stereocontrol and broaden the substrate scope.

Future work should focus on the rational design of new generations of chiral catalysts. This includes bifunctional catalysts, such as thioureas and squaramides, which have already shown success in promoting asymmetric 1,6-addition and [3+2] cycloaddition reactions with derivatives of 3-Methyl-4-nitroisoxazole. rsc.orgrsc.org Research could explore novel hydrogen-bonding organocatalysts or phase-transfer catalysts to improve enantioselectivity in reactions like the vinylogous aldol (B89426) reaction. nih.gov The development of metal-based catalytic systems, potentially involving cooperative catalysis with organocatalysts, could also open new avenues for achieving challenging stereoselective transformations.

Table 1: Examples of Asymmetric Reactions and Catalysts for Nitroisoxazole Derivatives

Reaction Type Catalyst Type Substrates Enantioselectivity (ee) Diastereoselectivity (dr) Reference
Vinylogous Aldol Reaction Chiral dipeptide-based urea-amide-guanidinium 5-Alkyl-4-nitroisoxazoles, Paraformaldehyde Moderate to Excellent N/A nih.gov
[3+2] Cycloaddition Squaramide 3-Methyl-4-nitro-5-isatylidenyl-isoxazoles, Ketimines Up to 96% >20:1 rsc.org
1,6-Michael Addition Bifunctional Thiourea (B124793) 3-Methyl-4-nitro-5-alkenylisoxazoles, Pyrazol-5-ones 83-94% N/A rsc.org

The goal is to develop catalytic systems that are not only highly selective but also robust, requiring low catalyst loadings and operating under mild conditions, making them more attractive for large-scale synthesis.

Development of More Efficient and Sustainable Synthetic Routes

In line with the principles of green chemistry, future research must prioritize the development of environmentally benign synthetic methods for this compound and its derivatives. wikipedia.orgunibo.it This involves minimizing waste, reducing energy consumption, and utilizing non-toxic, renewable materials.

Key areas for exploration include:

Solvent-Free and Alternative Solvent Systems: Expanding on solvent-free approaches, such as "grindstone chemistry" or using solid supports like nano-titania, can significantly reduce volatile organic compound (VOC) emissions. ias.ac.inresearchgate.net The use of greener solvents, like water or bio-derived solvents, in conjunction with novel catalysts is another important direction. nih.gov

Novel Catalysis: The use of recyclable, heterogeneous catalysts, such as the nano-titania particles that can be reused up to four times without significant loss of activity, is a prime example of a sustainable approach. ias.ac.in Further research into catalysts derived from abundant, non-toxic materials, including agro-waste, presents a highly promising and cost-effective strategy. nih.govresearchgate.net

Energy-Efficient Methodologies: Techniques like microwave irradiation and continuous flow photochemistry can dramatically reduce reaction times and improve energy efficiency compared to conventional heating methods. nih.govmdpi.com Developing continuous flow processes, in particular, offers advantages in terms of safety, scalability, and process control. mdpi.com

The success of these sustainable routes can be quantified using green chemistry metrics, as demonstrated in the synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using nano-titania, which showed high atom economy and a low E-factor (environmental factor). ias.ac.in

Table 2: Comparison of Sustainable Synthesis Methodologies

Methodology Catalyst/Medium Key Advantages Reference
Solid-Support Synthesis Nano-Titania (TiO2 NPs) Solvent-free, recyclable catalyst, excellent yield, low environmental impact. ias.ac.in
Mechanochemistry Grinding (Mortar-Pestle) Solvent-free, high atom economy, reduced reaction times, simple operation. researchgate.net
Agro-Waste Catalysis Water Extract of Orange Fruit Peel Ash (WEOFPA)/Glycerol Inexpensive, eco-friendly, avoids hazardous solvents, high yields. nih.govresearchgate.net

Investigation of Underexplored Reactivity Pathways

The structure of this compound, particularly the activating effect of the nitro group on the adjacent methyl and ring positions, provides a rich platform for chemical transformations that remain to be fully explored. researchgate.net The methyl group at the 5-position (in the common precursor 3,5-dimethyl-4-nitroisoxazole) is particularly reactive and serves as a handle for a variety of condensation and addition reactions. researchgate.netresearchgate.netrjpbcs.com

Future research should aim to:

Expand Cycloaddition Reactions: While some cycloadditions are known, a systematic investigation into the participation of 3-methyl-4-nitro-5-alkenylisoxazoles in various pericyclic reactions, such as [4+2], [3+2], and [2+2] cycloadditions, could yield novel and complex heterocyclic systems. rsc.orgresearchgate.netacgpubs.org The nitroisoxazole moiety can function as a dienophile or a dipolarophile, and its reactivity with a broader range of dienes and dipoles should be explored.

Develop Novel Cascade Reactions: The functional groups within substituted nitroisoxazoles are well-suited for designing domino or cascade reactions. rsc.org These processes, where multiple bonds are formed in a single operation, offer a highly efficient route to complex molecular architectures from simple starting materials, aligning with the goals of atom and step economy. nih.gov

Explore Photoredox and Electrochemical Reactions: Modern synthetic methods involving photoredox catalysis or electrochemistry are largely unexplored for this class of compounds. These techniques could enable unique transformations, such as C-H functionalization or novel coupling reactions, that are inaccessible through traditional thermal methods.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, offering insights that can accelerate experimental discovery. Applying advanced computational modeling to this compound chemistry is a critical future direction.

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map out reaction energy profiles for proposed transformations. This allows for the detailed elucidation of reaction mechanisms, the identification of key transition states, and an understanding of the origins of stereoselectivity. researchgate.netmdpi.com Such studies can explain why certain catalysts are effective or why specific isomers are formed preferentially. mdpi.com

Predictive Reactivity: Computational tools can predict sites of reactivity, such as nucleophilic or electrophilic centers, within the nitroisoxazole framework. mdpi.comresearchgate.net For instance, frontier molecular orbital analysis and molecular electrostatic potential maps can guide the design of experiments by predicting how the molecule will interact with different reagents, as seen in studies of related nitroaromatic compounds. mdpi.comresearchgate.net

Catalyst Design: Modeling can be employed to design new, more effective catalysts. By simulating the interaction between a substrate and a catalyst, researchers can computationally screen potential catalyst structures and identify candidates with enhanced activity and selectivity before committing to their synthesis and testing in the lab.

Recent computational studies on related systems, such as the use of DFT to rationalize the photophysical properties of isoxazole derivatives or to investigate cycloaddition mechanisms, highlight the potential of these methods. researchgate.netresearchgate.netmdpi.com Integrating these in silico approaches with experimental work will be key to the rapid and intelligent development of new chemistry for this compound.

Q & A

Basic: What are the common synthetic routes for 3-methyl-4-nitroisoxazole derivatives?

Methodological Answer:
A widely used method involves the reaction of 5-(chloromethyl)-3-methyl-4-nitroisoxazole (102 ) with α,β-unsaturated aldehydes via a Michael Initiated Ring Closure (MIRC) cyclopropanation. This process employs catalysts such as urea-based systems (e.g., 104 ) or chiral catalysts (e.g., 8 ), achieving yields up to 98% and enantioselectivity >99% ee . For alkyl-substituted derivatives, (E)-configured alkenes are prepared via methanesulfonyl chloride-mediated elimination of diols, followed by purification using column chromatography (Petroleum Ether/EtOAc) and characterization via 1H^1H-NMR and HRMS .

Advanced: How can enantioselective Michael additions of nitromethane to this compound derivatives be optimized?

Methodological Answer:
Enantioselectivity in Michael additions is highly dependent on catalyst choice and reaction time. For example, using catalyst 8 (a chiral bifunctional urea derivative) with (E)-3-methyl-4-nitro-5-(non-1-enyl)isoxazole, a 60-hour reaction time yields 99% product with 83% ee. Extending the reaction to 72 hours for bulkier substrates (e.g., dec-1-enyl derivatives) improves ee to 87% . Key parameters include:

  • Catalyst loading : 10 mol%
  • Solvent : Dichloromethane or toluene
  • Purification : CSP-HPLC with chiral columns (Chiralpak AD or OD) to confirm enantiomeric excess .

Basic: What spectroscopic and chromatographic techniques validate this compound derivatives?

Methodological Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR (e.g., δH 2.54 ppm for methyl groups; δC 167.5 ppm for isoxazole carbons) confirm structural integrity .
  • HRMS : Used to verify molecular ion peaks (e.g., [M+H]+^+ 183.0762 for 7a ) .
  • HPLC : Chiral stationary phases (e.g., Chiralcel OD) resolve enantiomers, with retention times (tmaj = 24.3 min) and optical rotation ([α]D20_D^{20} = -15.0) quantifying ee .

Advanced: How do structural modifications impact diastereoselectivity in cyclopropanation reactions?

Methodological Answer:
Substrate steric effects and catalyst design critically influence diastereoselectivity. For example:

  • Electron-deficient aldehydes (e.g., α,β-unsaturated aldehydes 235 ) favor trans-diastereomers (dr up to 5:1) due to H-bonding interactions with urea catalysts .
  • Alkyl chain length : Longer chains (e.g., nonyl vs. decyl) reduce steric hindrance, improving diastereoselectivity from 3:1 to 4:1 .
  • Catalyst tuning : Cinchonidine-derived urea catalysts enhance stereochemical control via π-π stacking and hydrogen bonding .

Biological Activity: What assays evaluate the antioxidant and anti-inflammatory potential of this compound derivatives?

Methodological Answer:

  • Antioxidant activity : Assessed via DPPH radical scavenging assays (IC50_{50} values compared to ascorbic acid). Derivatives with styryl substituents (e.g., 5-(substitutedstyryl) ) show IC50_{50} values <50 μM .
  • Anti-inflammatory activity : Carrageenan-induced paw edema models in rodents measure reduction in inflammation (e.g., 40–60% inhibition at 10 mg/kg doses) .
  • Dose-response studies : Structural optimization (e.g., nitro group positioning) is guided by SAR analysis to balance potency and cytotoxicity .

Data Contradiction: How to resolve discrepancies in enantiomeric excess (ee) across reaction conditions?

Methodological Answer:
Discrepancies often arise from:

  • Catalyst-substrate mismatch : Urea catalysts (104 ) outperform thiourea analogs in polar solvents (e.g., CH2 _2Cl2_2) due to stronger H-bonding .
  • Reaction time : Prolonged times (72 vs. 60 hours) improve ee for bulky substrates by allowing full enantiomer differentiation .
  • Analytical calibration : Validate CSP-HPLC methods with racemic standards to avoid false ee readings .

Advanced Mechanism: What role do H-bonding interactions play in asymmetric cyclopropanation?

Methodological Answer:
Bifunctional urea catalysts (104 ) activate both electrophilic (isoxazole) and nucleophilic (aldehyde) partners via dual H-bonding. For example:

  • The urea NH groups bind to the nitro group of 102 , while the carbonyl oxygen interacts with the aldehyde’s α-hydrogen .
  • This dual activation lowers the transition-state energy, enforcing a syn-addition pathway and high enantioselectivity (99% ee) .

Stability: What storage conditions preserve this compound derivatives?

Methodological Answer:

  • Temperature : Store at -20°C in amber vials to prevent nitro group degradation .
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the isoxazole ring .
  • Solvent : Dissolve in anhydrous DMSO or CH2 _2Cl2_2 for long-term stability (>6 months) .

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